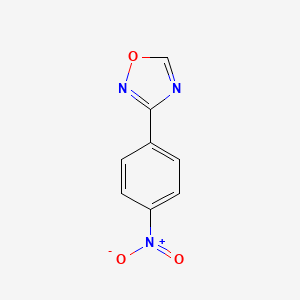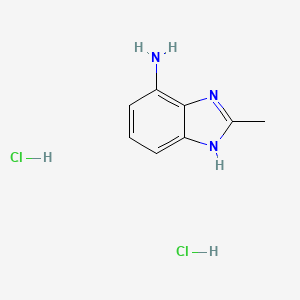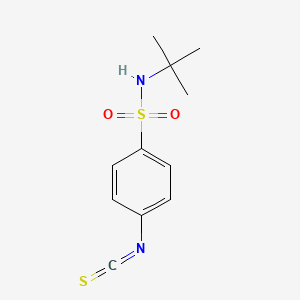
3-(4-Nitrophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
“3-(4-Nitrophenyl)-1,2,4-oxadiazole” is a compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The “4-Nitrophenyl” part of the name indicates that there is a nitro group (-NO2) attached to the phenyl ring .
Synthesis Analysis
The synthesis of compounds similar to “3-(4-Nitrophenyl)-1,2,4-oxadiazole” has been reported in the literature. For example, a compound with a 1,3,4-thiadiazole ring was synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another example involves the synthesis of 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole .Molecular Structure Analysis
The molecular structure of “3-(4-Nitrophenyl)-1,2,4-oxadiazole” would consist of an oxadiazole ring attached to a phenyl ring with a nitro group. The exact structure could not be found, but a similar compound, 3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone, has been reported .Aplicaciones Científicas De Investigación
Synthesis and Material Characterization
3-(4-Nitrophenyl)-1,2,4-oxadiazole derivatives have been synthesized and characterized for their material properties. For instance, a study by Abboud et al. (2017) explored the synthesis of mesogenic materials containing 1,3,4-oxadiazole rings and nitro terminal groups. These compounds exhibited various liquid crystalline phases influenced by the presence of the nitro group and the heterocyclic 1,3,4-oxadiazole ring, showcasing potential in material science applications (Abboud, Lafta, & Tomi, 2017).
Corrosion Inhibition
Lagrenée et al. (2001) investigated the influence of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole on the corrosion of mild steel. The study highlighted the potential of oxadiazoles as corrosion inhibitors, with specific derivatives affecting the corrosion process differently (Lagrenée et al., 2001).
Antibacterial and Antifungal Properties
Research has also delved into the antibacterial and antifungal properties of 3-(4-Nitrophenyl)-1,2,4-oxadiazole derivatives. Aziz‐ur‐Rehman et al. (2013) synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and found significant activity against various bacteria, suggesting their potential in the development of new antibacterial drugs (Aziz‐ur‐Rehman et al., 2013).
Central Nervous System (CNS) Depressant Activity
Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole, including compounds with 4-nitrophenyl groups, and evaluated them for central nervous system depressant activities. These compounds showed promise as CNS depressants with potential therapeutic applications (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).
Green Synthetic Methods and Eco-friendly Protocols
Zhu et al. (2015) developed a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles, featuring high yields, simplicity, water-based reaction medium, and no addition of catalysts. This highlights the environmental friendliness and efficiency of synthesizing such compounds (Zhu, Zou, Shao, & Li, 2015).
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOHXJCKLMGBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-1,2,4-oxadiazole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)



![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)



![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)




![(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2607501.png)